molecular formula C19H20N2O5 B11459473 3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Cat. No.: B11459473
M. Wt: 356.4 g/mol
InChI Key: LHTNTKILZIFPPX-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with hydroxyphenyl and trimethoxyphenyl groups, making it a subject of interest for researchers exploring its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the carbaldehyde group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Uniqueness

3-(4-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is unique due to the presence of both hydroxy and trimethoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbaldehyde

InChI

InChI=1S/C19H20N2O5/c1-24-17-8-13(9-18(25-2)19(17)26-3)16-10-15(20-21(16)11-22)12-4-6-14(23)7-5-12/h4-9,11,16,23H,10H2,1-3H3

InChI Key

LHTNTKILZIFPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C=O)C3=CC=C(C=C3)O

Origin of Product

United States

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